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molecular formula C9H7NO2S B8547539 1--Methyl 2-cyano-3-(2-thienyl)acrylate

1--Methyl 2-cyano-3-(2-thienyl)acrylate

Cat. No. B8547539
M. Wt: 193.22 g/mol
InChI Key: CBDSDTBRTIZHFD-UHFFFAOYSA-N
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Patent
US04279903

Procedure details

A solution of 1.0 ml of piperidine in 10 ml of dioxane was added carefully to a stirred solution of 33.65 g thiophene-2-carboxaldehyde and 29.7 g of methyl cyanoacetate in 40 ml of dioxane. On standing the reaction mixture overnight at room temperature a crystalline precipitate was obtained which was filtered off, washed with cold dioxane and dried in vacuo to give 1, as a solid, mp 104°-106° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
33.65 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1CCCCC1.[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=O.[C:14]([CH2:16][C:17]([O:19][CH3:20])=[O:18])#[N:15]>O1CCOCC1>[C:14]([C:16](=[CH:12][C:8]1[S:7][CH:11]=[CH:10][CH:9]=1)[C:17]([O:19][CH3:20])=[O:18])#[N:15]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
33.65 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
was obtained which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold dioxane
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 1

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OC)=CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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